molecular formula C13H17NO B2931163 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 38179-54-3

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B2931163
CAS No.: 38179-54-3
M. Wt: 203.285
InChI Key: PYXLNYNUSZVTNW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a tetrahydronaphthalene core with two methyl groups at the 4th position and a carboxamide group at the 1st position. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The resulting product is then reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions. The use of high-throughput screening methods to optimize catalysts and reaction parameters is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to the presence of both the dimethyl groups and the carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2)8-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXLNYNUSZVTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38179-54-3
Record name 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide
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